Methyl [4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetate
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Overview
Description
METHYL 2-{4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETATE is a complex organic compound that features a thiazolidine ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETATE typically involves a multi-step process. One common method includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with thioamides under controlled conditions . The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification is typically achieved through techniques such as flash chromatography using hexane and ethyl acetate as eluents .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted pyridine derivatives .
Scientific Research Applications
METHYL 2-{4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 2-{4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETATE involves its interaction with specific molecular targets. The compound is known to bind to tubulin, inhibiting its polymerization and thus disrupting cell division . This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2-thione: Shares the thiazolidine ring but lacks the pyridine moiety.
Pyridine-2-thione: Contains the pyridine ring but lacks the thiazolidine structure.
Sulfoxides and Sulfones: Oxidized derivatives of thiazolidine compounds.
Uniqueness
METHYL 2-{4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETATE is unique due to its fused thiazolidine-pyridine structure, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C12H10N2O3S2 |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
methyl 2-[4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C12H10N2O3S2/c1-17-10(15)7-14-11(16)9(19-12(14)18)6-8-2-4-13-5-3-8/h2-6H,7H2,1H3 |
InChI Key |
GRWROBCDGBHOPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=NC=C2)SC1=S |
Origin of Product |
United States |
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